molecular formula C5H5N3O2 B13291553 Pyrazinecarbohydroxamic acid CAS No. 768-06-9

Pyrazinecarbohydroxamic acid

Cat. No.: B13291553
CAS No.: 768-06-9
M. Wt: 139.11 g/mol
InChI Key: NCTRNIMTEYFJEG-UHFFFAOYSA-N
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Description

Pyrazinecarbohydroxamic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine and hydroxamic acid, characterized by the presence of a pyrazine ring and a hydroxamic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazinecarbohydroxamic acid can be synthesized through several methods. One common approach involves the reaction of pyrazinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to amines or hydroxylamines.

    Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Pyrazinecarbohydroxamic acid has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: this compound derivatives have potential as therapeutic agents due to their metal-binding properties.

    Industry: The compound’s coordination chemistry is exploited in catalysis and material science.

Mechanism of Action

The mechanism of action of pyrazinecarbohydroxamic acid involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, affecting their reactivity and biological activity. This chelation can inhibit metalloenzymes or alter the function of metalloproteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxylic acid: Lacks the hydroxamic acid group but shares the pyrazine ring structure.

    Hydroxamic acids: A broader class of compounds with the hydroxamic acid functional group but different aromatic or aliphatic backbones.

Uniqueness

Pyrazinecarbohydroxamic acid is unique due to the combination of the pyrazine ring and hydroxamic acid group, which imparts distinct coordination chemistry and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

768-06-9

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-hydroxypyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O2/c9-5(8-10)4-3-6-1-2-7-4/h1-3,10H,(H,8,9)

InChI Key

NCTRNIMTEYFJEG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NO

Origin of Product

United States

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